Cas no 2091214-74-1 (9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol)

9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring both hydroxyl and hydroxyethyl functional groups, which contribute to its versatility in synthetic applications. The spiro[5.5]undecane core provides structural rigidity, while the heteroatom-containing ring system enhances its utility as a building block in medicinal chemistry and material science. The presence of multiple hydroxyl groups enables further functionalization, making it valuable for derivatization and ligand design. Its balanced hydrophilicity and stability under various conditions make it suitable for use in pharmaceutical intermediates and coordination chemistry. The compound’s well-defined stereochemistry also supports its role in enantioselective synthesis.
9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol structure
2091214-74-1 structure
Product name:9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
CAS No:2091214-74-1
MF:C11H21NO3
MW:215.289343595505
CID:5721598
PubChem ID:121202458

9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Chemical and Physical Properties

Names and Identifiers

    • F1907-6272
    • AKOS026710641
    • 2091214-74-1
    • 9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
    • 1-Oxa-9-azaspiro[5.5]undecane-9-ethanol, 4-hydroxy-
    • 9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
    • Inchi: 1S/C11H21NO3/c13-7-6-12-4-2-11(3-5-12)9-10(14)1-8-15-11/h10,13-14H,1-9H2
    • InChI Key: QNWMUPUPRHMNPO-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CCN(CCO)CC2)O

Computed Properties

  • Exact Mass: 215.15214353g/mol
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 395.4±42.0 °C(Predicted)
  • pka: 14.91±0.20(Predicted)

9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6272-5g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
5g
$1203.0 2023-09-07
TRC
H283131-500mg
9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1
500mg
$ 365.00 2022-06-04
TRC
H283131-1g
9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-6272-2.5g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
2.5g
$802.0 2023-09-07
TRC
H283131-100mg
9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-6272-0.25g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6272-1g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6272-0.5g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6272-10g
9-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
2091214-74-1 95%+
10g
$1684.0 2023-09-07

9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Related Literature

Additional information on 9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Comprehensive Overview

The compound 9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS No. 2091214-74-1) is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the oxygen atom in the 1-oxa ring system. The presence of both hydroxyl (-OH) and amino (-NH) groups in its structure introduces a high degree of functional versatility, making it an interesting target for research and development.

Recent studies have highlighted the importance of spiro compounds like 9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol in drug design due to their ability to mimic complex biological molecules. The spiro structure allows for the creation of rigid frameworks that can interact with specific biological targets, such as enzymes or receptors, with high precision. This property has led to increased interest in exploring its potential as a lead compound in medicinal chemistry.

One of the key features of this compound is its spiro[5.5]undecane framework, which consists of two fused rings: a five-membered oxygen-containing ring (the 1-oxa component) and a six-membered nitrogen-containing ring (the 9-aza component). The hydroxyl group at position 4 and the hydroxyethyl group at position 9 further enhance its functional diversity, enabling participation in hydrogen bonding and other non-covalent interactions that are critical in biological systems.

From a synthetic standpoint, the preparation of 9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol involves a multi-step process that typically includes ring-closing reactions and functional group transformations. Researchers have explored various strategies to optimize the synthesis of this compound, including the use of catalytic asymmetric synthesis to control stereochemistry and improve yield.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. For instance, molecular docking studies have revealed that 9-(2-Hydroxyethyl)-1 oxaspiro[5.5]undecan 4 ol has the potential to bind to certain G-protein coupled receptors (GPCRs), which are important targets for treating conditions such as hypertension and inflammation. These findings underscore its potential role in drug discovery programs targeting these receptors.

In addition to its pharmacological applications, this compound has also been studied for its role in materials science. Its unique structure makes it a candidate for use in self-assembling materials and nanotechnology applications. Researchers have investigated its ability to form supramolecular assemblies through hydrogen bonding and π–π interactions, which could lead to novel materials with tailored properties.

The development of efficient analytical methods for characterizing 9-(2-Hydroxyethyl)-1 oxaspiro[5.5]undecan 4 ol has also been a focus of recent research efforts. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity, ensuring its reliability for use in downstream applications.

In conclusion, 9-(2-Hydroxyethyl)-1 oxa 9 azaspiro[5.5]undecan 4 ol (CAS No. 2091214741) is a versatile compound with promising applications across multiple fields. Its unique spiro structure, functional groups, and potential interactions with biological targets make it an intriguing subject for further research. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica